
5-Fluoro-2-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methylpyridine-3-carboxamide is a fluorinated pyridine derivative with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . This compound is also known by its IUPAC name, 5-fluoro-2-methylnicotinamide . It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyridine-3-carboxamide typically involves the fluorination of 2-methylpyridine-3-carboxamide. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted to 2-fluoro-3-methylpyridine using a diazonium salt intermediate . This intermediate is then oxidized to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. For example, starting from 2-fluoro-4-methylpyridine, a series of reactions including oxidation and amide formation can be used to produce the compound with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-2-methylpyridine-3-carboxylic acid.
Reduction: 5-Fluoro-2-methylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine-18.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-methylpyridine: Similar structure but lacks the carboxamide group.
5-Fluoro-2-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2-Fluoro-4-methylpyridine: Similar structure but with the fluorine atom in a different position.
Uniqueness
5-Fluoro-2-methylpyridine-3-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7FN2O |
|---|---|
Molekulargewicht |
154.14 g/mol |
IUPAC-Name |
5-fluoro-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11) |
InChI-Schlüssel |
NXCXSSVDBNKGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


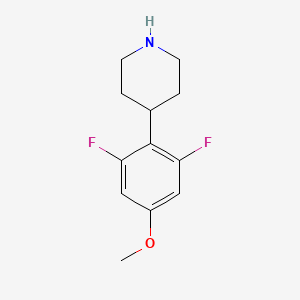
![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol](/img/structure/B13523241.png)

![8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride](/img/structure/B13523244.png)

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)
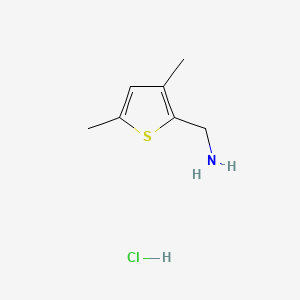
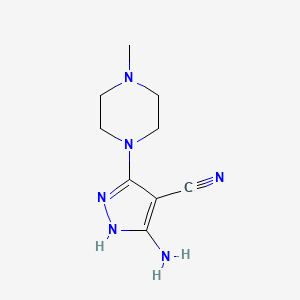
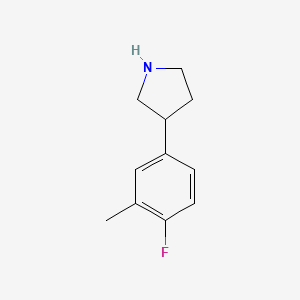
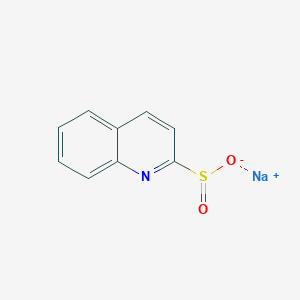
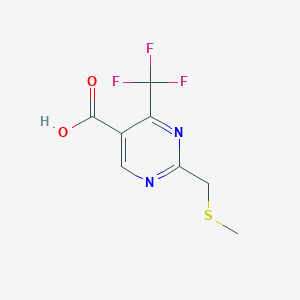

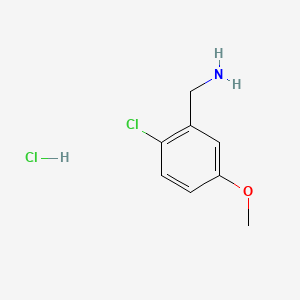
![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)
